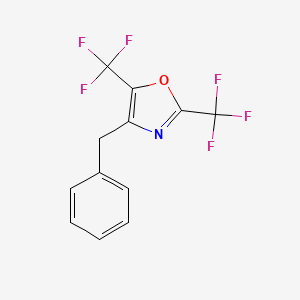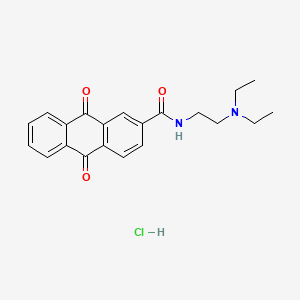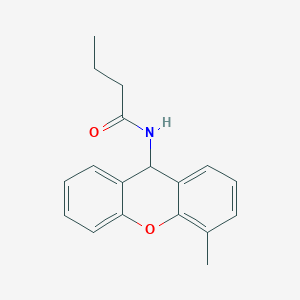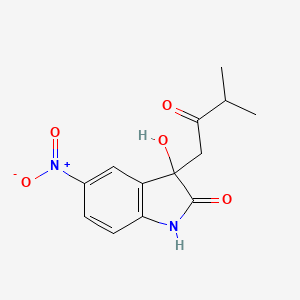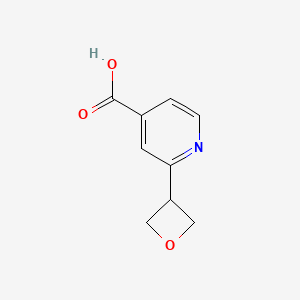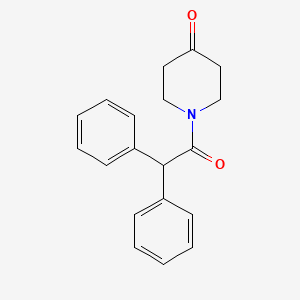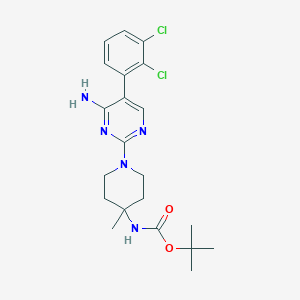
Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate is a complex organic compound that features a pyrimidine ring substituted with an amino group and a dichlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate typically involves multi-step organic reactions. One common approach is the selective displacement of chloride at the C4 position by tert-butyl N-(3-aminophenyl) carbamate, followed by further reactions to introduce the pyrimidine and piperidine moieties .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of metal-catalyzed reactions to ensure high yield and purity. The specific conditions, such as temperature, solvent, and catalysts, are optimized to achieve efficient production .
化学反应分析
Types of Reactions
Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or other functional groups.
Substitution: Common substitution reactions involve the replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological profile .
科学研究应用
Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an antidepressant or other therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to its pharmacological effects. The exact pathways and molecular interactions are subjects of ongoing research .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities, including antiproliferative and antimicrobial properties.
Pyrimidino[4,5-d][1,3]oxazine derivatives: These compounds also feature a pyrimidine ring and are known for their diverse pharmacological activities.
Uniqueness
Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate is unique due to its specific substitution pattern and the presence of both piperidine and pyrimidine moieties. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .
属性
分子式 |
C21H27Cl2N5O2 |
|---|---|
分子量 |
452.4 g/mol |
IUPAC 名称 |
tert-butyl N-[1-[4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-yl]-4-methylpiperidin-4-yl]carbamate |
InChI |
InChI=1S/C21H27Cl2N5O2/c1-20(2,3)30-19(29)27-21(4)8-10-28(11-9-21)18-25-12-14(17(24)26-18)13-6-5-7-15(22)16(13)23/h5-7,12H,8-11H2,1-4H3,(H,27,29)(H2,24,25,26) |
InChI 键 |
YDZQOKJHFNQCLR-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCN(CC1)C2=NC=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)

![1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide](/img/structure/B13999454.png)
![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)
![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)
![(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13999465.png)
